Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is a chemical compound characterized by its unique structure and properties. It has the molecular formula C₁₃H₁₀ClN and a molecular weight of approximately 215.678 g/mol . The compound features a pyridine ring substituted with a trans-vinyl group and a chlorophenyl moiety, making it part of a broader class of vinylpyridines. Its structure can be represented by the InChI (International Chemical Identifier) key: YEZHQUGOABFELJ-CMDGGOBGSA-N .
The synthesis of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be achieved through several methods:
These methods allow for the controlled synthesis of this compound while varying substituents to explore structure-activity relationships.
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- finds applications in various fields:
Interaction studies involving pyridine derivatives often focus on their binding affinity to biological targets. For example:
Such studies are crucial for understanding the mechanisms underlying their biological activities.
Several compounds share structural similarities with pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-. Notable examples include:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Pyridine, 4-chlorophenylvinyl | C₁₃H₉ClN | 215.68 g/mol |
| Pyridine, 3-(4-chlorophenyl)vinyl | C₁₃H₉ClN | 215.68 g/mol |
| Pyridine, 2-(4-methylphenyl)vinyl | C₁₃H₁₁N | 197.23 g/mol |
| Pyridine, 3-vinylpyridine | C₉H₉N | 135.17 g/mol |
The uniqueness of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- lies in its specific substitution pattern that combines both chlorinated aromatic systems and vinyl functionalities. This combination may enhance its reactivity and biological activity compared to other similar compounds lacking such features.
The Knoevenagel condensation serves as a foundational method for constructing the α,β-unsaturated vinyl bridge in pyridine derivatives. This reaction involves the nucleophilic addition of an activated methylene compound (e.g., malononitrile or diethyl malonate) to a pyridine-containing aldehyde, followed by dehydration to form the conjugated enone system. For pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, the reaction typically employs 2-pyridinecarboxaldehyde and a chlorophenyl-activated methylene precursor.
The mechanism proceeds via base-catalyzed deprotonation of the methylene compound, generating a resonance-stabilized enolate that attacks the carbonyl carbon of the aldehyde. Subsequent β-hydroxylation and elimination of water yield the trans-vinyl configuration, favored due to steric repulsion in the intermediate aldol adduct. Piperidine or pyridine derivatives are commonly used as amine catalysts, with reaction temperatures ranging from 80°C to 120°C in aprotic solvents like toluene or THF.
Table 1: Representative Knoevenagel Conditions for Vinylpyridine Synthesis
| Carbonyl Component | Methylene Component | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Pyridinecarboxaldehyde | Chlorophenylmalonate | Piperidine | 78–85 |
| 4-Chlorobenzaldehyde | 2-Pyridylacetonitrile | Pyridine | 65–72 |
The trans selectivity arises from the thermodynamic stability of the conjugated system, with Z/E ratios exceeding 9:1 in optimized conditions. Microwave-assisted protocols have reduced reaction times to under 30 minutes while maintaining yields above 80%.
Recent advances in transition-metal-catalyzed cyclization have enabled the direct assembly of pyridine-vinyl-chlorophenyl architectures through intramolecular C–H functionalization. Rhodium(I) complexes, particularly [RhCl(cod)]₂ with phosphine ligands (e.g., PCy₃), catalyze the cyclization of alkene-tethered pyridine precursors into bicyclic intermediates, which undergo subsequent functionalization to install the chlorophenyl group.
A representative pathway involves the synthesis of 5-(2-chlorophenylpropenal)-substituted pyridine, which undergoes rhodium-mediated C–H activation at the ortho position. The resulting metallocycle intermediates facilitate β-hydride elimination, forming the trans-vinyl linkage with >90% regioselectivity. Key to this approach is the use of electron-withdrawing groups (e.g., esters or nitriles) on the propenal chain to stabilize the transition state.
Table 2: Cyclization Efficiency with Varying Alkyl Substituents
| Substrate | Catalyst System | Yield (%) |
|---|---|---|
| 2-Methylpyridine-tethered | [RhCl(cod)]₂/PCy₃ | 99 |
| 2-Ethylpyridine-tethered | [RhCl(cod)]₂/PAd₂Bu | 80 |
| Quinoline-tethered | [RhCl(coe)]₂/PCy₃ | 80 |
Notably, substrates capable of olefin isomerization to terminal alkenes show enhanced cyclization efficiency, enabling the synthesis of sterically congested trans-vinyl products.
Achieving stereochemical purity in the trans-vinyl motif requires precise control over the reaction pathway. Photochemical [2+2] cycloadditions using chiral iridium(III) photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) have emerged as a powerful strategy, achieving enantiomeric excess (ee) values up to 90%. The mechanism involves triplet energy transfer from the photocatalyst to a vinylpyridine-chiral Bronsted acid complex, forming a diradical intermediate that undergoes stereoselective recombination.
Substituent positioning critically influences selectivity:
The enhanced performance of 2-substituted derivatives stems from π-orbital alignment between the pyridine nitrogen and vinyl group, stabilizing the chiral catalyst-substrate complex during the enantioselective step.
Regioselective installation of the vinyl group at the pyridine 2-position has been achieved through ligand-controlled transition-metal catalysis. Rhodium(I) complexes with bulky phosphine ligands (e.g., PCy₃) favor ortho-functionalization via a C–H activation mechanism, while rare-earth catalysts (e.g., NP2-Gd) enable aminoalkylation at the same position.
Table 3: Ligand Effects on Regioselectivity
| Catalyst System | Substrate | Regioselectivity (ortho:para) |
|---|---|---|
| [RhCl(cod)]₂/dppe | Pyridine/acrylate | 95:5 |
| NP1-Sc | Pyridine/alkene | 88:12 |
| Pd(OAc)₂/P(t-Bu)₃ | Pyridine/vinyl | 70:30 |
The choice of base further modulates selectivity, with potassium pivalate favoring linear alkylation (95% ortho) and K₃PO₄ promoting branched products. These systems enable the synthesis of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- with <5% byproduct formation in optimized cases.